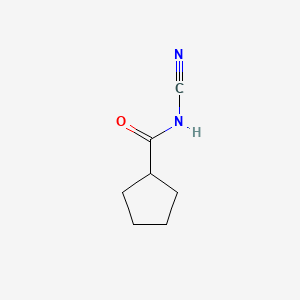
1-BUTANE-D9-SULFONYL CHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butane-d9-sulfonyl Chloride is a chemical compound with the molecular formula C4H9ClO2S . It is used in various chemical reactions and has been used in the preparation of ethyl 2-(1-butanesulfonamido)pent-4-yn-l-oate .
Synthesis Analysis
Sulfonyl chlorides can be synthesized by various methods. One method involves the chlorosulfonation of S-alkyl isothiourea salts, which is simple, environmentally friendly, and yields high results . Another method involves the use of a heterogeneous potassium poly (heptazine imide) photocatalyst .Molecular Structure Analysis
The molecular structure of 1-Butane-d9-sulfonyl Chloride is represented by the formula CH3(CH2)3SO2Cl . The molecular weight of this compound is 156.63 g/mol .Chemical Reactions Analysis
Sulfonyl chlorides, including 1-Butane-d9-sulfonyl Chloride, are used in various chemical reactions. They can be reduced with SO2/KI/H2SO4 system in moderate to good yields at 80 °C in water . They also serve as key intermediates in the synthesis of sulfonyl fluorides, sulfonate esters, sulfones, and sulfinic acids .Physical And Chemical Properties Analysis
1-Butane-d9-sulfonyl Chloride is a liquid at room temperature. It has a boiling point of 80-81 °C/9 mmHg and a density of 1.208 g/mL at 25 °C . Its refractive index is 1.454 .Wissenschaftliche Forschungsanwendungen
Nanosized N-sulfonated Brönsted Acidic Catalysts
Researchers have developed a nanosized N-sulfonated Brönsted acidic catalyst, specifically 4,4′-(butane-1,4-diyl)bis(1-sulfo-1,4-diazabicyclo[2.2.2]octane-1,4-diium)tetrachloride, for the promotion of the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This novel catalyst shows excellent yields in short reaction times and can be reused several times without losing its catalytic activity, demonstrating significant potential for efficient and environmentally friendly chemical synthesis processes (Goli-Jolodar, Shirini, & Seddighi, 2016).
Addition Reactions with Azabicyclo[1.1.0]butane
Another study explored the reactions of 3-phenyl-1-azabicyclo[1.1.0]butane with α-chlorosulfenyl chlorides and sulfinyl chlorides, leading to sulfenamides and sulfinamides, respectively. These compounds, which possess an azetidine ring, were analyzed for their structural characteristics, revealing insights into the mechanism of addition reactions involving sulfenyl and sulfinyl chlorides (Mlostoń et al., 2008).
Strain-Release Reagents from Methyl Sulfones
A study reported an expedient and general one-pot procedure for the synthesis of 1-sulfonylbicyclo[1.1.0]butanes from methyl sulfones, demonstrating the bench stability and high reactivity of sulfone-substituted bicyclo[1.1.0]butanes and housanes in organic synthesis. This streamlined access to strain-release reagents indicates the versatility and potential of sulfonyl chloride derivatives in facilitating complex chemical transformations (Jung & Lindsay, 2022).
Friedel-Crafts Sulfonylation
Friedel-Crafts sulfonylation reactions of benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride in 1-butyl-3-methylimidazolium chloroaluminate ionic liquids were studied for their enhanced reactivity and almost quantitative yields of diaryl sulfones. This research highlights the efficiency of using ionic liquids as unconventional reaction media and catalysts for sulfonylation reactions, offering a green chemistry approach to chemical synthesis (Nara, Harjani, & Salunkhe, 2001).
Wirkmechanismus
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-BUTANE-D9-SULFONYL CHLORIDE involves the reaction of 1-butanol-d9 with thionyl chloride followed by purification and isolation of the product.", "Starting Materials": [ { "Name": "1-butanol-d9", "Amount": "1 mole" }, { "Name": "Thionyl chloride", "Amount": "1.2 moles" } ], "Reaction": [ { "Step": "1", "Reactants": "1-butanol-d9 + Thionyl chloride", "Conditions": "Room temperature", "Products": "1-BUTANE-D9-SULFONYL CHLORIDE", "Yield": "80-90%" }, { "Step": "2", "Purification": "Distillation", "Conditions": "Under vacuum", "Products": "Pure 1-BUTANE-D9-SULFONYL CHLORIDE" } ] } | |
CAS-Nummer |
1219794-70-3 |
Produktname |
1-BUTANE-D9-SULFONYL CHLORIDE |
Molekularformel |
C4H9ClO2S |
Molekulargewicht |
165.679 |
IUPAC-Name |
1,1,2,2,3,3,4,4,4-nonadeuteriobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C4H9ClO2S/c1-2-3-4-8(5,6)7/h2-4H2,1H3/i1D3,2D2,3D2,4D2 |
InChI-Schlüssel |
WEDIIKBPDQQQJU-YNSOAAEFSA-N |
SMILES |
CCCCS(=O)(=O)Cl |
Synonyme |
1-BUTANE-D9-SULFONYL CHLORIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Imidazo[2,1-b]benzothiazole-3-thiol](/img/structure/B571728.png)
![Benzo[1,2-d:4,5-d']diimidazole-4,8(1H,5H)-dione(9CI)](/img/structure/B571730.png)
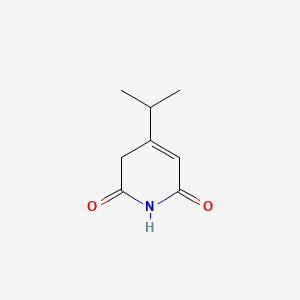
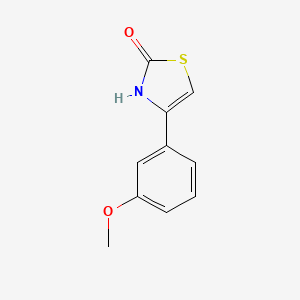
![5-Benzamido-3-{2-[6-(ethenesulfonyl)-1-sulfonaphthalen-2-yl]hydrazinylidene}-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B571742.png)
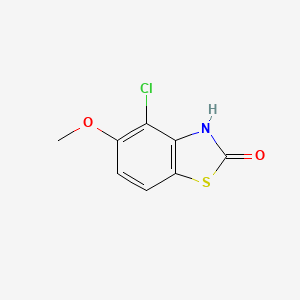
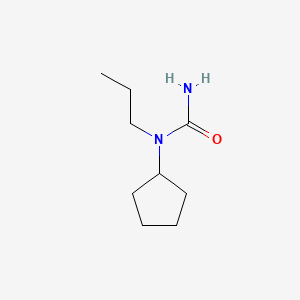
![7-(Chloromethyl)thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B571747.png)
